Nootkastatin 2
Description
Nootkastatin 2 is a diterpene compound first isolated in 2004 from the yellow cedar tree (Chamaecyparis nootkatensis) by Pettit and colleagues . Structurally related to totarol, a known diterpene with antimicrobial properties, this compound has demonstrated moderate inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus epidermidis) and human cancer cell lines, with efficacy in the milligram-per-milliliter range .
Properties
Molecular Formula |
C23H36O3 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(6S,7aS,11aS)-8,8,11a-trimethyl-4-propan-2-yl-6-propan-2-yloxy-6,7,7a,9,10,11-hexahydrobenzo[d][1]benzoxepin-3-ol |
InChI |
InChI=1S/C23H36O3/c1-14(2)20-17(24)10-9-16-21(20)26-19(25-15(3)4)13-18-22(5,6)11-8-12-23(16,18)7/h9-10,14-15,18-19,24H,8,11-13H2,1-7H3/t18-,19-,23+/m0/s1 |
InChI Key |
DQQSNOMAPLESJP-SFYKDHMMSA-N |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1O[C@@H](C[C@@H]3[C@@]2(CCCC3(C)C)C)OC(C)C)O |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1OC(CC3C2(CCCC3(C)C)C)OC(C)C)O |
Synonyms |
nootkastatin 2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Minimum Inhibitory Concentrations (MICs) and Minimum Biofilm Inhibitory Concentrations (MBICs) of Selected Compounds
| Compound | Planktonic MIC (μg/ml) | Biofilm MBIC (μg/ml) |
|---|---|---|
| Gentamicin | 16 | >4,096 |
| Vancomycin | 2 | >4,096 |
| Anprocide | 16 | 128 |
| This compound | 8 | 64 |
| Hystatin 3 | 2 | 64 |
| Hystatin 2 | 0.5 | 128 |
Key findings:
- Potency: this compound’s biofilm MBIC (64 μg/ml) is 4-fold lower than Anprocide’s and matches Hystatin 3, indicating comparable efficacy to advanced semisynthetic derivatives .
- Broad-spectrum advantage: Unlike Hystatins, which are semisynthetic and may face scalability challenges, this compound’s natural origin offers a template for sustainable derivatization .
Biofilm Inhibition and Visual Assay Compatibility
This compound’s colorless nature allows visual susceptibility determination in Alamar Blue assays, a practical advantage over pigmented compounds . At 64–512 μg/ml, biofilm-containing wells turn purplish (indicating metabolic inhibition), while lower concentrations remain pink (active metabolism) .
Mechanism of Action and Pharmacological Potential
In contrast, Hystatins likely act via quaternary ammonium groups, which disrupt cell membranes through electrostatic interactions .
Q & A
Q. What established methodologies are recommended for synthesizing Nootkastatin 2 with high purity?
Answer: Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, catalysts, solvent systems), purification methods (e.g., column chromatography, recrystallization), and validation via spectroscopic techniques (NMR, IR, mass spectrometry). Ensure reproducibility by documenting deviations from existing methods and providing raw spectral data in supplementary materials .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
Answer: Combine orthogonal methods:
- Structural analysis : X-ray crystallography for absolute configuration, complemented by 2D-NMR for solution-state conformation .
- Functional assays : Enzymatic inhibition studies with kinetic parameters (Km, Vmax) and dose-response curves. Include statistical validation (e.g., triplicate trials, error margins) .
Q. How can researchers ensure reproducibility in this compound bioactivity assays across different laboratories?
Answer: Standardize protocols by:
- Defining positive/negative controls (e.g., known inhibitors for enzyme assays).
- Reporting cell line authentication details (passage number, culture conditions).
- Providing raw datasets (e.g., absorbance values, microscopy images) in open-access repositories .
Advanced Research Questions
Q. What experimental designs address conflicting reports on this compound’s mechanism of action in heterogeneous biological systems?
Answer:
- Comparative analysis : Replicate conflicting studies using identical parameters (e.g., dosage, exposure time).
- Systems biology approaches : Use multi-omics integration (transcriptomics, proteomics) to identify context-dependent pathways.
- Principal contradiction analysis : Determine if discrepancies arise from methodological variability (e.g., assay sensitivity) or intrinsic compound behavior .
Q. How can researchers optimize this compound’s pharmacokinetic profile while minimizing off-target effects?
Answer:
- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., hydroxyl, methyl) and test derivatives in ADMET assays.
- In silico modeling : Predict binding affinities to non-target proteins using molecular docking tools.
- Dose-ranging studies : Establish therapeutic index via LC50 (cytotoxicity) vs. EC50 (efficacy) comparisons .
Q. What strategies resolve contradictions in this compound’s bioavailability across in vitro and in vivo models?
Answer:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentration-time curves with tissue distribution data.
- Barrier-specific assays : Evaluate blood-brain barrier permeability using co-culture models or in situ perfusion techniques.
- Meta-analysis : Aggregate data from published studies to identify confounding variables (e.g., administration route, formulation) .
Methodological Guidelines
Q. How should researchers document novel findings about this compound to facilitate peer validation?
Answer:
- Data transparency : Include raw chromatograms, spectral peaks, and statistical code in supplementary materials.
- Ethical reporting : Disclose conflicts of interest and funding sources.
- Reproducibility checklist : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
Q. What frameworks support hypothesis-driven investigation of this compound’s therapeutic potential?
Answer:
- Research question formulation : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope .
- Iterative validation : Pilot studies → power analysis → full-scale experiments.
- Contradiction mapping : Classify discrepancies as technical (e.g., instrumentation) or biological (e.g., species-specific responses) .
Data Presentation Standards
| Data Type | Reporting Requirement | Example for this compound |
|---|---|---|
| Synthetic yield | Mean ± SD (n ≥ 3) | 62% ± 3.2 (n=5) |
| Bioactivity (IC50) | 95% confidence interval | 12.5 μM (95% CI: 11.8–13.3) |
| Spectral validation | Full scan range (e.g., 400–0 ppm for ¹H NMR) | δ 7.2–6.8 (m, 4H, aromatic) |
| Pharmacokinetic data | AUC, Cmax, Tmax with species/strain details | AUC₀–24h: 450 ng·h/mL (Sprague-Dawley rats) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
